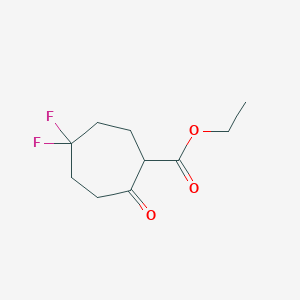

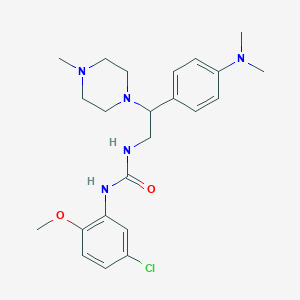

![molecular formula C17H16N2O3S B2514262 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate CAS No. 1396765-80-2](/img/structure/B2514262.png)

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is a derivative that falls within the chemical class of azetidinones, which are four-membered nitrogen-containing heterocycles. These compounds are of significant interest due to their biological activities and their use as key intermediates in the synthesis of various pharmacologically active agents.

Synthesis Analysis

The synthesis of azetidinone derivatives, such as the one , typically involves the condensation of different nucleophiles with aldehydes or ketones. In the context of the provided papers, the synthesis of azetidin-2-one derivatives is mentioned as part of a broader study on the creation of new benzazole and thiazolidinone derivatives . Although the exact synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate is not detailed, similar compounds are synthesized by condensation reactions, which are often confirmed by analytical and spectral methods.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by a four-membered ring containing a nitrogen atom. The presence of the benzo[d]thiazol-2-yl group suggests aromaticity and potential for pi-pi interactions, which could influence the compound's binding to biological targets. The molecular structure is typically confirmed using spectral methods such as NMR, IR, and mass spectrometry, as indicated in the synthesis of related compounds .

Chemical Reactions Analysis

Azetidinone derivatives are reactive due to the strain of the four-membered ring and the presence of the nitrogen atom, which can act as a nucleophile. These compounds can undergo various chemical reactions, including ring-opening, which can be exploited in the synthesis of more complex molecules. The papers provided do not detail specific reactions for 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate, but they do discuss the synthesis of related azetidin-2-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The presence of aromatic rings and heteroatoms can affect properties such as solubility, melting point, and stability. The antimicrobial evaluation of similar compounds suggests moderate solubility in DMSO, which is a common solvent used for biological assays . The exact properties of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate would need to be determined experimentally.

科学的研究の応用

Synthetic Chemistry Applications

The compound and its derivatives are involved in innovative synthetic methods, including microwave-assisted synthesis and reactions under specific conditions to produce heterocyclic compounds with potential biological activities. For example, Mistry and Desai (2006) developed a microwave-assisted method for synthesizing nitrogen and sulfur-containing heterocyclic compounds, demonstrating efficient and rapid production techniques for pharmacologically active azetidinones and thiazolidinones (Mistry & Desai, 2006).

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the compound have been synthesized and evaluated for their therapeutic potential, including anti-diabetic, renoprotective, antimicrobial, and anticancer activities. Abeed, Youssef, and Hegazy (2017) synthesized a series of derivatives and evaluated them for antihyperglycemic and renoprotective activities, highlighting the compound's versatility in drug discovery (Abeed, Youssef, & Hegazy, 2017).

Corrosion Inhibition

This compound and related derivatives have shown promise as corrosion inhibitors for steel in hydrochloric acid, a critical application in industrial maintenance. Yadav, Sharma, and Kumar (2015) investigated the efficiency of benzothiazole derivatives as corrosion inhibitors, providing insights into their practical applications in protecting oil well tubular steel from corrosion (Yadav, Sharma, & Kumar, 2015).

Antimicrobial Evaluation

Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives from N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide, showing moderate to good antimicrobial activity against various bacterial and fungal strains. This demonstrates the compound's potential in developing new antimicrobial agents (Gilani et al., 2016).

作用機序

Target of Action

The compound “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate” belongs to the class of thiazoles . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Therefore, it’s possible that this compound might also have similar biological targets.

Mode of Action

Thiazoles often act by interacting with biological targets and causing changes in their function .

Biochemical Pathways

Without specific studies on “1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate”, it’s difficult to say which biochemical pathways it might affect. Thiazoles are known to be involved in a wide range of biological activities .

Pharmacokinetics

Thiazoles, in general, have diverse solubility and stability properties .

Result of Action

Thiazoles are known to have a wide range of biological activities .

Action Environment

The properties of thiazoles can be influenced by factors such as ph, temperature, and the presence of other substances .

特性

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2,5-dimethylfuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-7-13(11(2)21-10)16(20)22-12-8-19(9-12)17-18-14-5-3-4-6-15(14)23-17/h3-7,12H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSYKRVOPQJLCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dimethylfuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

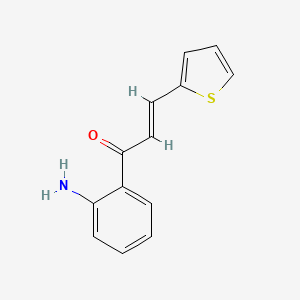

![1-benzyl-3-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2514179.png)

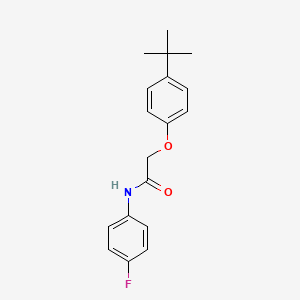

![3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole](/img/structure/B2514180.png)

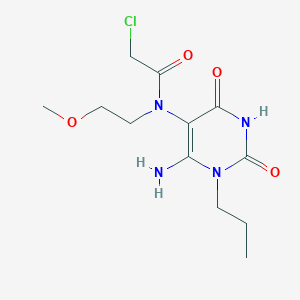

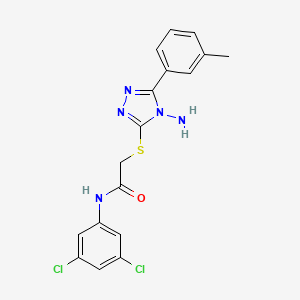

![2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B2514181.png)

![2-benzyl-1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2514186.png)

![N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2514192.png)

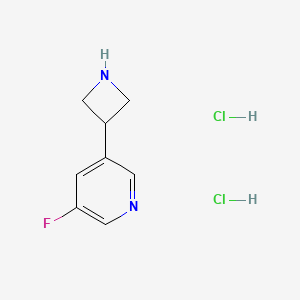

![3-Aminobicyclo[3.2.1]octane-3-carboxylic acid;hydrochloride](/img/structure/B2514195.png)